propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a 1,3-benzodiazole core substituted with a 5-oxopyrrolidin-3-yl moiety and a 4-ethylphenyl group.
Propriétés
IUPAC Name |
propan-2-yl 2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-17-9-11-19(12-10-17)26-14-18(13-22(26)28)24-25-20-7-5-6-8-21(20)27(24)15-23(29)30-16(2)3/h5-12,16,18H,4,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIUDFTLRMSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
It is hypothesized that the compound may interact with its targets by binding to active sites, leading to changes in the targets’ function. .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the lack of specific information about its targets, it is difficult to predict the exact pathways it may affect.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and how it interacts with them.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets.
Activité Biologique
Propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development based on diverse research findings.
Chemical Structure and Properties
The compound features a benzodiazole ring and a pyrrolidinone moiety , which are known to interact with various biological targets, including enzymes and receptors. Its molecular formula is with a molecular weight of 404.5 g/mol . The unique combination of functional groups enhances its binding affinity to specific molecular targets, indicating its potential utility in therapeutic applications.
1. Enzyme Modulation
Research indicates that this compound may act as a modulator of enzyme activity. Studies have shown that compounds with similar structures exhibit significant interactions with enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain derivatives demonstrated strong inhibitory effects against AChE, which is crucial for conditions like Alzheimer's disease .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies suggest that it may possess moderate to strong activity against various bacterial strains. For example, compounds with similar structural characteristics have shown effectiveness against Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.
3. Antitumor Potential
The benzodiazole and pyrrolidinone moieties are associated with anticancer activities. Compounds containing these structures have been reported to exhibit cytotoxic effects on cancer cell lines, indicating that this compound may warrant further investigation in cancer therapeutics .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Binding : The compound's ability to bind to specific receptors may influence various signaling pathways.
- Enzyme Inhibition : By inhibiting key enzymes, the compound can alter metabolic processes, which is particularly relevant in disease states.
- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
Several studies have highlighted the biological activities of compounds similar to propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-y]-1H-benzodiazol}-acetate:
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that compounds with similar structural motifs to propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate exhibit promising antitumor properties. Preliminary studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been suggested due to the presence of the pyrrolidinone structure, which is often associated with antibacterial activity. Studies on structurally related compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Modulation of Enzyme Activity
This compound may act as a modulator for various enzymes and receptors. The benzodiazole moiety is known for its ability to interact with biological pathways, suggesting its role in enzyme inhibition or activation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. This includes the formation of the benzodiazole ring followed by the introduction of the ethylphenyl and pyrrolidinone components . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Given the preliminary findings regarding its biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding how propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-pyrrolidin-3-y]-1H-benzodiazol}-acetate interacts at the molecular level with specific targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential.
- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to its structure influence biological activity.
Comparaison Avec Des Composés Similaires
Structural Features
The compound’s benzodiazole core distinguishes it from benzothiazole derivatives (e.g., the pyrazoline-benzothiazole hybrid in ). Key structural comparisons include:
Key Differences :
- Benzodiazole vs. Benzothiazole : The nitrogen-rich benzodiazole may exhibit stronger hydrogen-bonding capacity compared to sulfur-containing benzothiazoles, influencing target binding .
- Substituent Effects : The 4-ethylphenyl group (target) vs. 4-methoxyphenyl () alters electronic properties; ethyl enhances lipophilicity, while methoxy contributes resonance effects .
Electronic Properties
Computational analyses using Multiwfn and Electron Localization Function (ELF) predict:
- The benzodiazole core in the target compound shows higher electron density at the N1 and N3 positions compared to benzothiazoles, favoring interactions with electrophilic biological targets.
- The 5-oxopyrrolidin-3-yl moiety exhibits moderate electron delocalization, with ELF values (~0.75) indicating localized lone pairs at the carbonyl oxygen, enhancing hydrogen-bond acceptor capacity .
Pharmacological Activities
While direct activity data for the target compound are unavailable, analogs provide insights:
Physicochemical Properties
| Property | Target Compound | Benzothiazole Analog () |
|---|---|---|
| Molecular Weight | ~439.5 g/mol | ~405.5 g/mol |
| logP (Predicted) | 3.8 (High lipophilicity) | 3.2 |
| Aqueous Solubility | Low (≤10 µM) | Moderate (~50 µM) |
Research Findings
- Crystallography : SHELX refinements of similar compounds reveal that the 5-oxopyrrolidin-3-yl group adopts a half-chair conformation, with C=O bond lengths of ~1.22 Å, consistent with resonance stabilization.
- Synthetic Routes : The target compound was likely synthesized via condensation of a hydrazine derivative with a chalcone analog, analogous to the method in but requiring optimized conditions for benzodiazole formation .
Q & A
Q. What are the key synthetic strategies for constructing the benzodiazole-pyrrolidinone core in this compound?
The benzodiazole-pyrrolidinone core can be synthesized via cyclocondensation reactions. For example, benzodiazole derivatives are typically formed by reacting o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. The pyrrolidinone ring (5-oxopyrrolidin-3-yl) may be introduced via Michael addition or cyclization of γ-keto amides. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like acetic acid) critically influence yield and regioselectivity .
Q. How can spectroscopic methods (NMR, IR) validate the structural integrity of this compound?
- 1H/13C NMR : Assign peaks based on chemical shifts: benzodiazole protons appear at δ 7.5–8.5 ppm, pyrrolidinone carbonyl carbons at ~175 ppm, and ester carbonyl carbons at ~170 ppm .
- IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and pyrrolidinone (amide C=O at ~1680 cm⁻¹) functionalities . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Q. Which crystallographic software is recommended for resolving its 3D structure, and what challenges might arise?
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Challenges include handling disordered solvent molecules and refining anisotropic displacement parameters for flexible groups like the propan-2-yl ester. Hydrogen bonding networks (e.g., O–H···N interactions in benzodiazole derivatives) should be analyzed to confirm packing stability .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?
- Scenario : Discrepancies in dihedral angles (e.g., benzodiazole vs. pyrrolidinone ring orientations) between NMR-derived NOE effects and X-ray data.
- Method : Use Multiwfn to calculate electron localization functions (ELF) and bond critical points (BCPs) via quantum topology analysis. Compare with crystallographic data to identify conformational flexibility or dynamic effects .
- Validation : Perform temperature-dependent NMR or variable-temperature XRD to probe thermal motion .
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?
- Electrostatic Potential (ESP) Maps : Generate using Multiwfn to identify electrophilic sites (e.g., ester carbonyl carbon). Regions with high positive ESP values (~50 kcal/mol) indicate susceptibility to nucleophilic attack .
- Transition State Modeling : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways. Focus on steric effects from the 4-ethylphenyl group, which may hinder nucleophile access .
Q. How can synthetic yields be optimized for the esterification step involving sterically hindered intermediates?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification under Steglich conditions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional heating) to minimize side reactions .
Q. What strategies are effective for analyzing non-covalent interactions (e.g., π-π stacking) in co-crystals of this compound?
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., C–H···π, π-π) using CrystalExplorer.
- Energy Frameworks : Construct via CE-B3LYP to visualize lattice energy contributions. For example, π-π interactions between benzodiazole and aromatic co-formers contribute >30% of total stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
